

An In-depth Technical Guide to 5-Bromonicotinaldehyde (CAS: 113118-81-3)

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Compound of Interest		
Compound Name:	5-Bromonicotinaldehyde	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromonicotinaldehyde, with CAS number 113118-81-3, is a highly versatile and valuable building block in the field of organic synthesis and medicinal chemistry.[1][2] Its unique bifunctional nature, possessing both a reactive aldehyde group and a bromine-substituted pyridine ring, allows for a diverse range of chemical transformations.[2][3] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its key reactions, and its significant applications in the synthesis of pharmacologically active compounds, particularly kinase inhibitors.

Chemical and Physical Properties

5-Bromonicotinaldehyde, also known as 5-bromo-3-pyridinecarboxaldehyde, is a solid at room temperature.[1][2] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.



Property	Value	Reference(s)
CAS Number	113118-81-3	[2][4][5]
Molecular Formula	C ₆ H ₄ BrNO	[1][2][6]
Molecular Weight	186.01 g/mol	[1][2][6]
Appearance	White to off-white crystalline powder or solid	[5]
Melting Point	98-102 °C	[1][2]
Boiling Point (Predicted)	251.1 °C	[2]
Density (Predicted)	1.683 g/cm ³	[2]
SMILES	O=Cc1cncc(Br)c1	[2][6]
InChI	InChI=1S/C6H4BrNO/c7-6-1- 5(4-9)2-8-3-6/h1-4H	[2]
Purity	Typically >97%	[7]
Solubility	Soluble in organic solvents such as ethanol and acetone.	[2]

Synthesis

A common and efficient method for the synthesis of **5-Bromonicotinaldehyde** involves the bromination of nicotinic acid. One patented approach describes the treatment of nicotinic acid with thionyl chloride, followed by bromination in the presence of a Lewis acid catalyst.[1] An optimized version of this method, starting from nicotinic acid hydrochloride, involves refluxing with thionyl chloride and bromine, with the addition of powdered iron, achieving yields as high as 90%.[1]

Reactivity and Key Synthetic Applications

The chemical reactivity of **5-Bromonicotinaldehyde** is centered around its two primary functional groups: the aldehyde and the carbon-bromine bond on the pyridine ring.[2] This dual reactivity makes it a powerful intermediate for constructing complex molecular architectures.[1]



Suzuki-Miyaura Cross-Coupling

The bromine atom at the 5-position of the pyridine ring is readily substituted via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3] This powerful carbon-carbon bond-forming reaction allows for the introduction of a wide variety of aryl and heteroaryl groups, yielding 5-aryl-nicotinaldehydes, which are key intermediates in the synthesis of compounds like kinase inhibitors.[3][8]

- Materials: **5-Bromonicotinaldehyde** (1.0 eq), Arylboronic acid (1.2 eq), Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 eq), Base (e.g., Potassium carbonate, 2.0 eq), Solvent (e.g., a mixture of Toluene, Ethanol, and Water).[1]
- Procedure:
 - In a round-bottom flask, combine 5-Bromonicotinaldehyde, the arylboronic acid, and the base.[1]
 - Purge the flask with an inert gas (e.g., argon or nitrogen).
 - Add the degassed solvent mixture and the palladium catalyst.[9]
 - Heat the reaction mixture (typically 80-100 °C) and stir vigorously for 12-24 hours, monitoring the reaction by TLC or LC-MS.[10]
 - Upon completion, cool the reaction to room temperature.[9]
 - Dilute the mixture with ethyl acetate and wash with water and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
 - Purify the crude product by column chromatography on silica gel to obtain the desired 5aryl-nicotinaldehyde.[1]





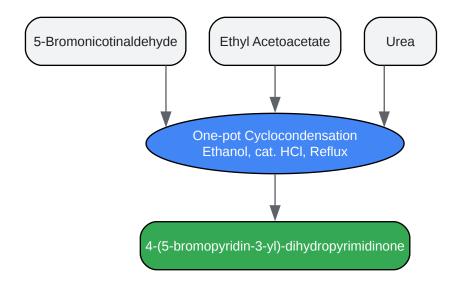
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General workflow for the Suzuki-Miyaura coupling.

Biginelli Reaction

- **5-Bromonicotinaldehyde** can participate in the Biginelli reaction, a one-pot cyclocondensation with a β-ketoester and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). [2] These heterocyclic scaffolds are of significant interest due to their wide range of biological activities, including anticancer and antimicrobial properties. [2][11]
- Materials: 5-Bromonicotinaldehyde (1.0 mmol), Ethyl acetoacetate (1.2 mmol), Urea (1.5 mmol), Ethanol, Concentrated Hydrochloric Acid (catalyst).[2]
- Procedure:
 - In a round-bottom flask, combine 5-Bromonicotinaldehyde, ethyl acetoacetate, and urea in ethanol.[2]
 - Add a catalytic amount of concentrated hydrochloric acid (2-3 drops).
 - Heat the mixture to reflux for 4-6 hours, monitoring by TLC.[2]
 - Cool the reaction mixture to room temperature, allowing the product to precipitate.
 - Collect the solid by filtration and wash with cold ethanol.[2]
 - Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone derivative.[2]





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Schematic of the Biginelli reaction.

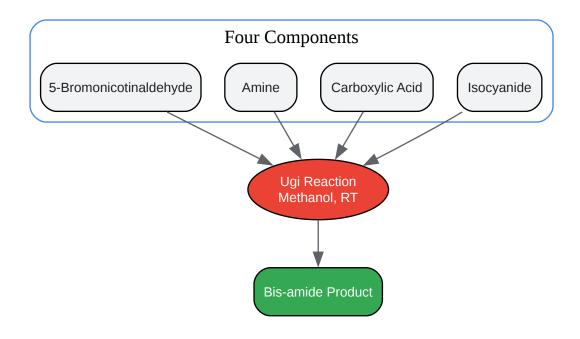
Ugi Four-Component Reaction

The Ugi four-component reaction (U-4CR) is a powerful tool for generating molecular diversity. **5-Bromonicotinaldehyde** can serve as the aldehyde component in this reaction, combining with an amine, a carboxylic acid, and an isocyanide to form a bis-amide in a single step.[2] This reaction is highly valuable in drug discovery for creating large libraries of peptide-like molecules.[2]

- Materials: **5-Bromonicotinaldehyde** (1.0 mmol), a primary amine (1.0 mmol), a carboxylic acid (1.0 mmol), an isocyanide (1.0 mmol), Methanol.[2]
- Procedure:
 - Dissolve 5-Bromonicotinaldehyde and the primary amine in methanol and stir at room temperature for 30 minutes to form the imine intermediate.[2]
 - Add the carboxylic acid and the isocyanide to the mixture.
 - Continue stirring at room temperature for 24-48 hours, monitoring by TLC.[2]
 - Upon completion, remove the solvent under reduced pressure.



• Purify the resulting bis-amide, often by column chromatography.



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The four-component Ugi reaction.

Friedländer Annulation

5-Bromonicotinaldehyde can potentially be used in a modified Friedländer annulation to synthesize substituted 1,8-naphthyridines.[3] This reaction involves the condensation of a 2-aminoaryl aldehyde with a compound containing a reactive α -methylene group.[3] 1,8-naphthyridines are important scaffolds in medicinal chemistry.[3][11]

- Materials: 2-Amino-5-bromonicotinaldehyde (hypothetical intermediate from 5-Bromonicotinaldehyde), a ketone with an α-methylene group (e.g., acetone), a catalyst (e.g., KOH or piperidine), and a solvent (e.g., ethanol or DMF).[8]
- Procedure:
 - Combine the 2-amino-5-bromonicotinaldehyde, the ketone, and the catalyst in a reaction vessel.[8]
 - If using a solvent, add it to the mixture.

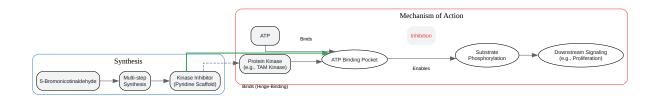


- Heat the reaction mixture (typically 80-150 °C) with stirring for 2-24 hours, monitoring by TLC.[8]
- After cooling, if the product precipitates, it can be collected by filtration.[8] Otherwise, an aqueous work-up followed by extraction and purification by column chromatography is performed.

Application in Drug Discovery: Kinase Inhibitors

A significant application of **5-Bromonicotinaldehyde** is in the synthesis of kinase inhibitors.[1] [10] Protein kinases are crucial in cellular signaling, and their dysregulation is a hallmark of diseases like cancer.[1] The pyridine scaffold, a core component of **5-Bromonicotinaldehyde**, is prevalent in many FDA-approved drugs and can act as a "hinge-binder" in the ATP-binding pocket of kinases.[1]

Derivatives of **5-Bromonicotinaldehyde** have been used to synthesize inhibitors of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, which are implicated in cancer progression and drug resistance.[1] The synthetic strategy often involves converting the aldehyde to an oxime, followed by further functionalization and cyclization to create the desired heterocyclic core.[1] The bromine atom serves as a convenient handle for introducing molecular diversity through cross-coupling reactions to modulate the pharmacological properties of the final compounds.[1]



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Conceptual workflow from **5-Bromonicotinaldehyde** to kinase inhibition.



Safety and Handling

5-Bromonicotinaldehyde is classified as harmful and an irritant.[2] It is harmful if swallowed and causes skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[2]

Conclusion

5-Bromonicotinaldehyde is a versatile and indispensable reagent in modern organic synthesis and drug discovery. Its well-defined reactivity at both the aldehyde and the bromosubstituted positions provides a robust platform for the strategic and efficient assembly of complex heterocyclic compounds with significant biological potential. The experimental protocols and applications outlined in this guide offer a solid foundation for researchers and drug development professionals to leverage this important building block in their synthetic endeavors.

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References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. benchchem.com [benchchem.com]
- 7. orgsyn.org [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]







- 10. benchchem.com [benchchem.com]
- 11. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited PMC [pmc.ncbi.nlm.nih.gov]
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